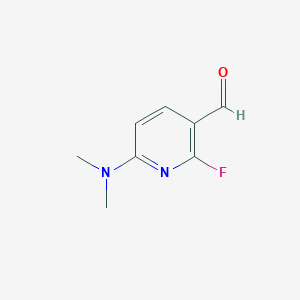

2-Fluoro-6-dimethylaminopiridine-3-carbaldehyde

Description

2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde (CAS: 193481-63-9) is a fluorinated pyridine derivative featuring a dimethylamino group at position 6, a fluorine atom at position 2, and a formyl (aldehyde) group at position 3. This compound’s structure combines electron-withdrawing (fluorine) and electron-donating (dimethylamino) substituents, creating a unique electronic environment that influences its reactivity and physicochemical properties. The aldehyde group at position 3 makes it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or serving as a precursor in pharmaceutical and agrochemical applications . Commercial samples are available at 95% purity, indicating its stability and utility in laboratory settings .

Propriétés

IUPAC Name |

6-(dimethylamino)-2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-11(2)7-4-3-6(5-12)8(9)10-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCPLOXHJUASRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(C=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

One common synthetic route includes the reaction of 2-fluoropyridine with dimethylamine under specific conditions to form the desired product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings.

Analyse Des Réactions Chimiques

2-Fluoro-6-dimethylaminopiridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

FDAP is characterized by its molecular formula and a molecular weight of approximately 195.19 g/mol. The compound features a fluorine atom at the second position and a dimethylamino group at the sixth position of the pyridine ring, along with an aldehyde functional group at the third position. This unique structure contributes to its reactivity and diverse applications in research.

Organic Synthesis

FDAP serves as a versatile building block in organic synthesis. Its aldehyde functionality allows it to participate in various reactions, including:

- Condensation Reactions : FDAP can be utilized in the synthesis of more complex molecules through condensation with amines or alcohols.

- Cross-Coupling Reactions : The presence of the fluorine atom enhances its reactivity in palladium-catalyzed coupling reactions, making it a valuable intermediate for synthesizing fluorinated compounds.

| Reaction Type | Description |

|---|---|

| Condensation | Forms imines or oximes with amines or hydroxyls |

| Cross-Coupling | Reacts with aryl halides in presence of Pd catalysts |

Medicinal Chemistry

FDAP has shown promising biological activities, making it a candidate for drug discovery:

- Antimicrobial Activity : Studies indicate that FDAP exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been reported to have an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, compared to standard antibiotics which show lower efficacy.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde | 32 | E. coli |

| Standard Antibiotic | 16 | E. coli |

- Anticancer Properties : In vitro studies have demonstrated that FDAP can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

| Concentration (µM) | % Cell Viability | Apoptosis Rate (%) |

|---|---|---|

| 0.1 | 85 | 5 |

| 1 | 60 | 20 |

| 10 | 30 | 50 |

Agrochemical Applications

The compound's biological activity extends to agrochemicals, where it has been explored as a potential fungicide and herbicide. Its ability to disrupt biochemical pathways in target organisms makes it suitable for developing new agrochemicals that are effective against resistant strains of pests.

Case Study 1: Antimicrobial Evaluation

A study conducted on FDAP derivatives evaluated their antimicrobial properties against several bacterial strains. The results demonstrated that modifications to the structure could enhance activity, indicating that FDAP could serve as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Mechanism Investigation

Research into the anticancer effects of FDAP revealed its mechanism of action involves inducing cell cycle arrest and promoting apoptosis through modulation of gene expression related to cell proliferation. This study highlights the compound's potential as a therapeutic agent in oncology.

Mécanisme D'action

The mechanism of action of 2-Fluoro-6-dimethylaminopiridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the dimethylamino group play crucial roles in these interactions, affecting the compound’s binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, depending on the context of the research .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde with structurally analogous aldehydes, focusing on substituent patterns, purity, and molecular properties.

Key Comparative Insights:

Aromatic System Differences: Pyridine-based aldehydes (e.g., 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde) exhibit greater π-electron deficiency compared to benzene derivatives, altering their reactivity in electrophilic substitution or metal-catalyzed coupling reactions . The dimethylamino group in the target compound donates electrons via resonance, activating the pyridine ring toward electrophilic attack at specific positions, whereas trifluoromethyl (CF₃) in 6-[3-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde withdraws electrons, enhancing aldehyde electrophilicity .

Substituent Effects: Fluorine Position: Fluorine at position 2 (target compound) vs. position 4 (benzene derivatives) alters steric and electronic interactions. Adjacent fluorine and dimethylamino groups in the target compound may induce intramolecular hydrogen bonding or dipole-dipole interactions, affecting conformational stability . Functional Groups: The dimethylamino group increases solubility in polar aprotic solvents, whereas CF₃ or fluoroethoxy groups enhance lipophilicity, impacting applications in hydrophobic environments .

Reactivity Trends: Aldehydes with electron-withdrawing groups (e.g., CF₃) show faster reaction rates in nucleophilic additions (e.g., Grignard reactions) compared to electron-rich systems like the target compound. However, the dimethylamino group may stabilize intermediates in condensation reactions (e.g., Knoevenagel) .

Commercial Viability :

- The target compound’s 95% purity aligns with other fluoro-aldehydes, suggesting standardized synthetic protocols. In contrast, trifluoromethyl-substituted pyridine aldehydes are less commonly available, reflecting synthetic challenges .

Activité Biologique

2-Fluoro-6-dimethylaminopiridine-3-carbaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug discovery, supported by relevant research findings and case studies.

- IUPAC Name : 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde

- Molecular Formula : C9H10FN3O

- CAS Number : 193481-63-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.

Case Study : A study published in the Journal of Medicinal Chemistry reported that treatment with this compound led to a significant reduction in cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.

- Calcium Ion Modulation : It has been shown to influence calcium ion channels, which play a crucial role in cell signaling and apoptosis .

Applications in Drug Discovery

Due to its diverse biological activities, this compound serves as a valuable building block in pharmaceutical development. It is utilized in synthesizing novel compounds aimed at targeting specific diseases.

Recent Developments

Recent studies have focused on optimizing the structure of this compound to enhance its efficacy and selectivity. Modifications to the dimethylamino group have been explored to improve pharmacokinetic properties while maintaining biological activity .

Q & A

Q. Which structural analogs of this compound show promise in drug discovery, and what modifications enhance bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.